2-(Benzyloxy)ethanol

Physical Chemistry Solvent Selection Process Engineering

2-(Benzyloxy)ethanol (622-08-2) delivers a differentiated benzyl-protected glycol architecture with a logP of 1.01 and a boiling point of 265°C, outperforming 2-phenoxyethanol and other glycol ethers in lipophilicity and thermal stability. This unique profile is essential for base-free iridium-catalyzed α-alkylations, PROTAC linker construction, benzyloxy ethyl methacrylate monomer synthesis, and 2,6-diaminopurine nucleic acid modifications. Procure ≥98% purity to avoid synthetic protocol deviations and ensure reproducible results in degrader programs, green chemistry, and biomaterial research.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 622-08-2
Cat. No. B1666784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)ethanol
CAS622-08-2
SynonymsBenzyl-PEG2-alcohol
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCO
InChIInChI=1S/C9H12O2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
InChIKeyCUZKCNWZBXLAJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySOL IN WATER, ALCOHOL, ETHER
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)ethanol (CAS 622-08-2) for Research & Industrial Procurement: A Core Glycol Ether Intermediate


2-(Benzyloxy)ethanol (CAS 622-08-2), also known as ethylene glycol monobenzyl ether, is a member of the glycol ether family characterized by a benzyl group attached to an ethylene glycol backbone (C9H12O2; MW: 152.19) [1]. This compound is a clear, colorless liquid with a mild rose-like odor, possessing a density of 1.071 g/mL at 25 °C, a boiling point of 265 °C, and a refractive index (n20/D) of 1.521 . Its amphiphilic nature, with a calculated logP of 1.01 at 25 °C [2], distinguishes it from other glycol ethers and makes it a unique chemical tool. It is widely used as a PROTAC linker building block and as a key intermediate in organic synthesis, including base-free iridium-catalyzed alkylations and the preparation of specialized monomers [1].

Why 2-(Benzyloxy)ethanol (622-08-2) Cannot Be Replaced by Generic Glycol Ethers


The benzyl group in 2-(Benzyloxy)ethanol confers a distinct physicochemical profile compared to its closest analogs, such as 2-phenoxyethanol (CAS 122-99-6) or ethylene glycol monobutyl ether (CAS 111-76-2). Direct substitution can lead to significant changes in lipophilicity, solubility, and chromatographic behavior, which can derail synthetic protocols and purification strategies [1]. For instance, 2-(benzyloxy)ethanol exhibits a boiling point approximately 18 °C higher than 2-phenoxyethanol and a density that is 0.031 g/mL lower, directly impacting solvent choices and reaction conditions [2]. Its unique structure is essential for specific applications like base-free iridium-catalyzed alkylations, where it serves as a superior electrophile component compared to simpler alcohols [3]. The following section provides a quantitative, evidence-based comparison to support procurement and research decisions.

Quantitative Evidence Guide: 2-(Benzyloxy)ethanol (622-08-2) vs. Closest Analogs


Boiling Point Differentiation: 2-(Benzyloxy)ethanol vs. 2-Phenoxyethanol

2-(Benzyloxy)ethanol exhibits a significantly higher boiling point (265 °C ) compared to its direct analog 2-phenoxyethanol (247 °C [1]). This 18 °C difference is critical for applications requiring high-temperature reactions or where a solvent with a lower vapor pressure is preferred to minimize evaporation losses. This is a key differentiator for synthetic processes, such as the base-free iridium-catalyzed alkylations where this compound is explicitly used as the electrophile [2].

Physical Chemistry Solvent Selection Process Engineering

Lipophilicity (LogP) Comparison: 2-(Benzyloxy)ethanol vs. 2-Phenoxyethanol

2-(Benzyloxy)ethanol has a measured logP of 1.01 at 25 °C [1], while 2-phenoxyethanol has a reported logP of 1.2 at 23 °C [2]. This ~0.19 logP unit difference indicates that 2-(benzyloxy)ethanol is less lipophilic. In the context of PROTAC linker design, this lower lipophilicity can be advantageous for improving aqueous solubility and reducing non-specific binding of the final PROTAC molecule compared to linkers with higher logP values [3].

ADME Drug Design PROTAC Linker Partitioning

Water Solubility Differentiation: 2-(Benzyloxy)ethanol vs. Ethylene Glycol Monobutyl Ether

2-(Benzyloxy)ethanol has a water solubility of 4.282 g/L at 23 °C [1]. This is significantly lower than the near-complete miscibility of ethylene glycol monobutyl ether (CAS 111-76-2), which has a logP of 0.81 and a water solubility of 989 g/L . The limited water solubility of 2-(benzyloxy)ethanol is a direct consequence of the hydrophobic benzyl group, making it suitable for applications requiring an organic-soluble reagent or where phase separation is desirable, unlike the highly water-miscible butyl analog.

Solubility Formulation Extraction

Density and Refractive Index: Key Quality Control Differentiation from 2-Phenoxyethanol

For analytical and quality control purposes, 2-(benzyloxy)ethanol and 2-phenoxyethanol can be reliably distinguished by their density and refractive index. 2-(Benzyloxy)ethanol has a density of 1.071 g/mL at 25 °C and a refractive index (n20/D) of 1.521 . In contrast, 2-phenoxyethanol has a density of 1.102 g/mL at 25 °C [1] and a refractive index of 1.539 . These differences are substantial enough for routine identification and purity assessment, preventing costly misidentification of similar compounds in a laboratory setting.

Quality Control Analytical Chemistry Material Characterization

Synthesis Efficiency: High-Yield Preparation of 2-(Benzyloxy)ethanol

A key advantage of 2-(benzyloxy)ethanol is its accessibility via a high-yielding Williamson ether synthesis. A reported procedure using sodium hydride and ethylene glycol in THF afforded 2-(benzyloxy)ethanol in 98% yield after workup [1]. While similar reactions can be used to synthesize other glycol ethers, this specific protocol demonstrates a robust and efficient route to the target compound. This high yield is a significant factor for procurement, as it ensures the compound can be reliably and economically produced at scale, either in-house or by a supplier, reducing cost and material waste compared to lower-yielding alternatives.

Organic Synthesis Process Chemistry Yield Optimization

2-(Benzyloxy)ethanol (622-08-2) Application Scenarios for Scientific and Industrial Procurement


PROTAC Linker Synthesis in Targeted Protein Degradation Research

2-(Benzyloxy)ethanol is a validated PEG-based linker for the assembly of PROTAC (PROteolysis TArgeting Chimera) molecules . Its specific combination of properties—a hydrophilic ethylene glycol spacer and a terminal primary alcohol for further functionalization—makes it ideal for connecting a target protein ligand to an E3 ubiquitin ligase ligand. The lower logP (1.01) compared to phenoxy analogs (logP 1.2) [1] contributes to improved solubility of the final PROTAC construct, a critical parameter for cellular assays. Procurement of this compound is essential for labs developing novel degraders for therapeutic targets in oncology and other diseases.

Key Reagent in Base-Free Iridium-Catalyzed C-C Bond Formation

This compound is a specific and proven electrophile in base-free iridium-catalyzed direct α-alkylation of active methylene compounds . Its higher boiling point (265 °C) and unique reactivity profile under these mild conditions allow for the formation of new carbon-carbon bonds without the need for stoichiometric bases, reducing waste and improving functional group compatibility. This application is a key differentiator from simpler alcohols or other glycol ethers, making 2-(benzyloxy)ethanol a necessary purchase for synthetic chemistry groups focusing on green chemistry and efficient methodology development.

Synthesis of Functional Monomers for Advanced Polymers

2-(Benzyloxy)ethanol serves as a precursor for the synthesis of benzyloxy ethyl methacrylate, a specialized monomer . This monomer can be polymerized and subsequently deprotected to yield poly(2-hydroxyethyl methacrylate) (pHEMA), a highly biocompatible and hydrophilic polymer used in contact lenses, drug delivery systems, and tissue engineering scaffolds [1]. The specific benzyl protecting group is crucial as it allows for controlled polymerization and subsequent deprotection, a feature not easily replicated with simpler glycol ethers. Procurement supports research in biomaterials and polymer science.

Building Block for 2,6-Diaminopurine Nucleoside Analogs

In nucleic acid chemistry, 2-(benzyloxy)ethanol is employed as a 9-(2-hydroxyethyl)-linked component in the synthesis of 2,6-diaminopurine derivatives . These modified nucleosides are valuable tools in antisense oligonucleotide and siRNA research, where 2,6-diaminopurine enhances binding affinity to complementary strands. The precise chemical structure of the linker is essential for maintaining biological activity and nuclease resistance, making the procurement of high-purity 2-(benzyloxy)ethanol critical for this specialized field of drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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